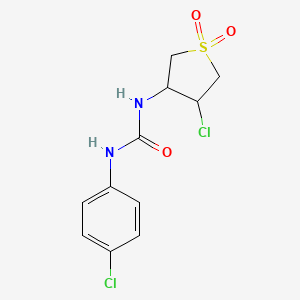
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, also known as DMTU, is a potent antioxidant and a promising therapeutic agent. DMTU has been extensively studied for its potential applications in various scientific research areas, including neuroprotection, cardiovascular disease, and cancer.
科学的研究の応用
Impact on Cuticle Deposition and Insecticidal Activity
A study by Mulder and Gijswijt (1973) on two promising new insecticides, including compounds similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, revealed their unique mode of action, where they interfere with cuticle deposition in insects. This leads to a failure in moulting or pupating, resulting in death. These compounds are expected to be safe towards mammals and demonstrate a broad spectrum of insecticidal activity (Mulder & Gijswijt, 1973).
Photocatalysis for Environmental Remediation
Kim, Monllor-Satoca, and Choi (2012) discussed the use of titania photocatalysts modified with surface components, including chlorophenol and urea derivatives, for the simultaneous production of hydrogen and degradation of organic pollutants. This dual-function photocatalysis indicates a potential application for 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea in environmental pollution control (Kim, Monllor-Satoca, & Choi, 2012).
Novel Compound Synthesis and Biological Activity
Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives, including compounds structurally related to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, and evaluated their antitumor activities. Some derivatives showed promising antitumor activities, suggesting potential applications in medicinal chemistry (Ling et al., 2008).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including those structurally similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, for mild steel in acidic solutions. The study demonstrates the potential use of such compounds in protecting metals from corrosion, contributing to material science and engineering (Mistry et al., 2011).
特性
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-7-1-3-8(4-2-7)14-11(16)15-10-6-19(17,18)5-9(10)13/h1-4,9-10H,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIYCFLTIBLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((3,5-dimethoxybenzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2582602.png)
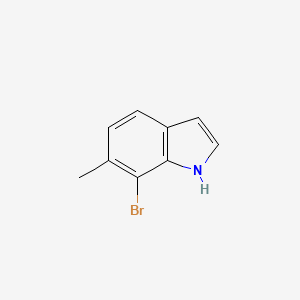
![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

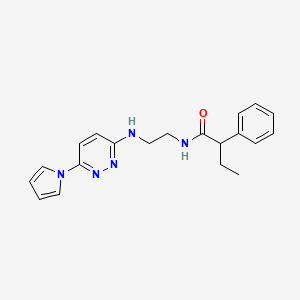

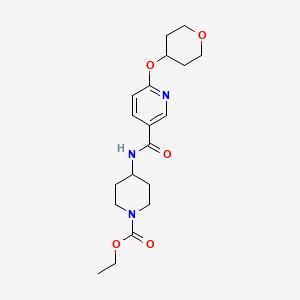
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)



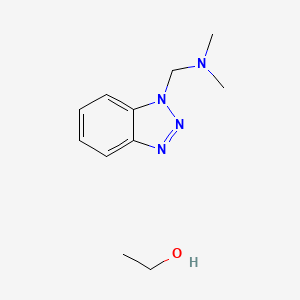
![3-(4-chlorophenyl)-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2582625.png)